N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex benzamide derivative characterized by a fused triazatricyclo ring system, a 4-fluorophenylmethyl substituent, and a long octyl chain.
The compound’s crystallographic analysis likely employs tools such as SHELXL for refinement and ORTEP-3 or WinGX for visualization, as these are industry-standard programs for small-molecule crystallography . The 4-fluorophenyl group may enhance metabolic stability and binding affinity, while the octyl chain could modulate lipophilicity and membrane permeability.
Properties
Molecular Formula |
C27H30FN5O2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30FN5O2/c1-2-3-4-5-6-8-16-33-24(29)21(26(34)30-18-19-11-13-20(28)14-12-19)17-22-25(33)31-23-10-7-9-15-32(23)27(22)35/h7,9-15,17,29H,2-6,8,16,18H2,1H3,(H,30,34) |
InChI Key |
ODQWKFZPOYAHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo core, followed by the introduction of the fluorophenylmethyl and octyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its therapeutic potential, particularly in the development of new drugs. Industrial applications might include its use as a precursor for the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Notes:
- Fluorinated Groups : The 4-fluorophenyl group parallels fluazuron’s trifluoromethylpyridinyl moiety, both leveraging fluorine’s electronegativity for improved binding .
- Alkyl Chains: The octyl chain is notably longer than substituents in analogs (e.g., methyl or benzyloxy groups), suggesting higher lipophilicity, which may influence bioavailability or tissue distribution .
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer effects.
Structural Features
The compound features:
- Fluorinated Phenyl Group : Enhances lipophilicity and biological interactions.
- Imino Group : Potentially involved in enzyme inhibition.
- Carboxamide Functional Group : May contribute to the compound's solubility and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting biological pathways associated with disease processes.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial infections.
- Anticancer Activity : Evidence suggests potential efficacy in targeting cancer cells, particularly through mechanisms involving specific protein interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics possess antimicrobial properties. For instance:
- Case Study : A study on a related triazatricyclo compound demonstrated significant inhibition of bacterial growth in vitro, suggesting that N-[(4-fluorophenyl)methyl]-6-imino could exhibit similar effects due to its structural similarities .
Anticancer Activity
The anticancer potential of this compound is supported by findings from related studies:
- Mechanism of Action : It has been suggested that the compound may interact with proteins involved in cancer cell proliferation and survival. For example, a small molecule similar to NSC243928 was shown to bind with LY6K, a target implicated in triple-negative breast cancer . This interaction led to reduced cell viability in cancer models.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(4-fluorophenyl)methyl]-6-imino | Tricyclic structure with fluorination | Antimicrobial and anticancer properties |
| NSC243928 | Similar core structure | Induces cancer cell death via LY6K binding |
Detailed Case Studies
- NSC243928 and LY6K Interaction
-
Triazatricyclo Derivatives
- Objective : Investigate the biological activities of triazatricyclo derivatives.
- Results : Compounds showed varying degrees of antimicrobial activity, reinforcing the hypothesis that structural modifications can enhance biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
